molecular formula C18H15N7OS2 B2614850 N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide CAS No. 1024559-37-2

N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide

Cat. No.: B2614850
CAS No.: 1024559-37-2
M. Wt: 409.49
InChI Key: SYHRZBGHFXDVLZ-UHFFFAOYSA-N
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Description

N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a phenylcarbamothioyl group, a triazinoindole core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazinoindole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylcarbamothioyl group is then introduced via a nucleophilic substitution reaction, often using thiourea derivatives. Finally, the sulfanylacetamide moiety is attached through a coupling reaction, typically involving acylation or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenylcarbamothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinoindole core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylcarbamothioyl group may interact with proteins, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    N-[(phenylcarbamothioyl)amino]-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide: can be compared with other triazinoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

1-phenyl-3-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS2/c26-14(22-24-17(27)19-11-6-2-1-3-7-11)10-28-18-21-16-15(23-25-18)12-8-4-5-9-13(12)20-16/h1-9H,10H2,(H,22,26)(H2,19,24,27)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRZBGHFXDVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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